molecular formula C21H22O3 B2490037 NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE CAS No. 618402-49-6

NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE

Cat. No.: B2490037
CAS No.: 618402-49-6
M. Wt: 322.404
InChI Key: LIIYHYUPJKMBNR-UHFFFAOYSA-N
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Description

NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[221]HEPTANE-1-CARBOXYLATE is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which involves the reaction of a furan with an olefinic or acetylenic dienophile . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

NAPHTHALEN-2-YL 4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-CARBOXYLATE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

naphthalen-2-yl 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O3/c1-19(2)20(3)10-11-21(19,13-17(20)22)18(23)24-16-9-8-14-6-4-5-7-15(14)12-16/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIYHYUPJKMBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)OC3=CC4=CC=CC=C4C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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